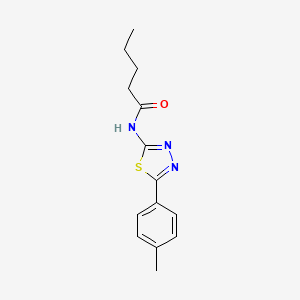
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)pentanamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains an amide group and a tolyl group (a derivative of toluene). These functional groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray diffraction or computational methods . The thiadiazole ring, the amide group, and the tolyl group would all contribute to the overall structure.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the thiadiazole ring, the amide group, and the tolyl group . These groups could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the thiadiazole ring, the amide group, and the tolyl group could influence its solubility, stability, and reactivity .科学的研究の応用
Antiepileptic Activity
A study focused on evaluating the antiepileptic activity of a new amide derivative of valproic acid and 1,3,4-thiadiazole. The substance, valprazolamide, demonstrated antiepileptic activity in models of seizures induced by pentylenetetrazole or maximal electroshock in mice. These findings highlight its potential as a novel antiepileptic agent (Malygin, 2020).
Antimicrobial and Antibacterial Activity
Research into thiadiazole derivatives has shown significant antimicrobial and antibacterial properties. For instance, synthesis and evaluation of [1,3,4]thiadiazol-2yl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles as antimicrobial agents demonstrated potential against a variety of pathogens. This underscores the utility of thiadiazole derivatives in developing new antimicrobial strategies (Seelam & Shrivastava, 2016).
Anticancer Agents
The synthesis of new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles has been explored for their potential as anticancer agents. These compounds exhibit moderate to high anticancer activity, offering insights into the development of novel therapeutic options for cancer treatment (Dawood et al., 2013).
Corrosion Inhibition
The application of thiadiazole compounds in corrosion inhibition, especially for protecting materials like steel in corrosive environments, has been documented. Studies reveal that certain 1,3,4-thiadiazole derivatives effectively inhibit corrosion, indicating their potential utility in industrial applications (Bentiss et al., 2007).
Analytical and Bioanalytical Applications
In bioanalytical chemistry, thiadiazole derivatives have been utilized in the development of quality control methods for promising anticonvulsants. This includes the analysis of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showcasing the importance of thiadiazole derivatives in pharmaceutical analysis (Sych et al., 2018).
将来の方向性
特性
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-4-5-12(18)15-14-17-16-13(19-14)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEOUXQJHOTGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
![N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2389571.png)
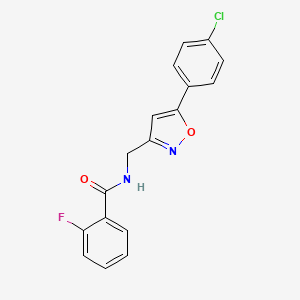
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)
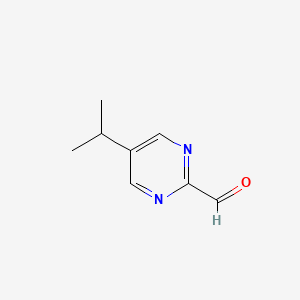
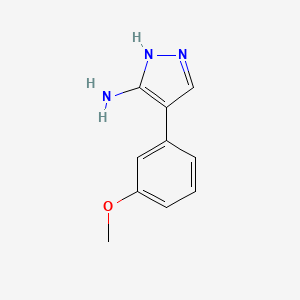
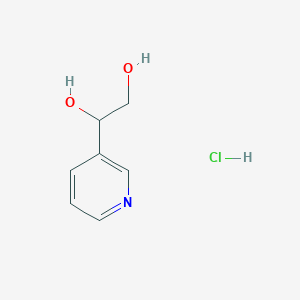
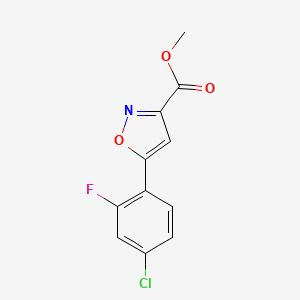
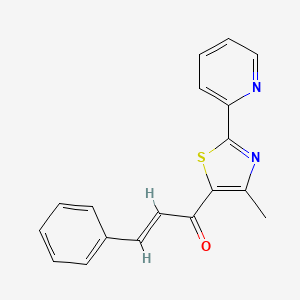
![N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2389584.png)
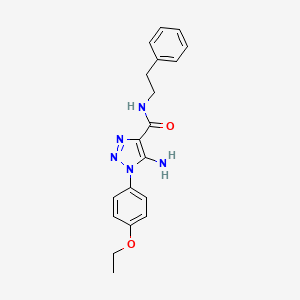
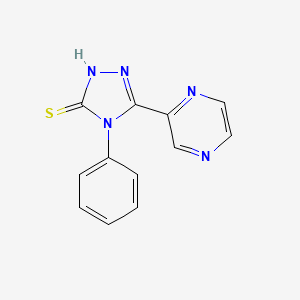
![(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2389590.png)